molecular formula C24H22N2O3 B3741726 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B3741726
M. Wt: 386.4 g/mol
InChI Key: QOILYTGQXFNPFO-UHFFFAOYSA-N
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Description

“N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide” is a complex organic compound. It contains a benzoxazole ring, which is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization .


Synthesis Analysis

The synthesis of benzoxazoles can be achieved through various methods. One efficient method involves the use of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides . This involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzoxazole ring is a key feature of the molecule . The empirical formula of a similar compound, [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, is C15H20N2O .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions. For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI give various 2-substituted benzoxazoles . Nitrogen extrusion reactions of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN3 in the presence of ZrCl4 or TfOH, enable the synthesis of benzisoxazole, nitriles, benzoxazoles depending on the substrates .

Future Directions

Benzoxazole derivatives have been extensively used in medicinal, pharmaceutical, and industrial areas . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-11-12-22-20(13-15)26-24(29-22)18-8-6-9-19(17(18)3)25-23(27)14-28-21-10-5-4-7-16(21)2/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOILYTGQXFNPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)COC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5837466

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

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